

# AS2863619 Free Base: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | AS2863619 free base |           |
| Cat. No.:            | B10818494           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

AS2863619 is a potent and orally active small molecule that has garnered significant interest for its immunomodulatory properties. It has been identified as a selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19. This technical guide provides an in-depth exploration of the core mechanism of action of AS2863619, focusing on its role as a Foxp3 inducer and its implications for the treatment of various immunological diseases. We will delve into the quantitative data, experimental methodologies, and the intricate signaling pathways governed by this compound.

# Core Mechanism of Action: Inhibition of CDK8/19 and Induction of Foxp3

The primary mechanism of action of AS2863619 lies in its potent and selective inhibition of CDK8 and CDK19.[1][2][3] These kinases are components of the Mediator complex, which plays a crucial role in regulating gene transcription.[4] By inhibiting CDK8/19, AS2863619 sets in motion a signaling cascade that ultimately leads to the induction of Forkhead box P3 (Foxp3), a master transcription factor for regulatory T cells (Tregs).[5]

This induction of Foxp3 is significant because it enables the conversion of conventional T cells (Tconv), including naïve and effector/memory T cells, into immunosuppressive Foxp3+ Tregs.



This process is dependent on T-cell receptor (TCR) stimulation and the presence of Interleukin-2 (IL-2), but notably, it is independent of Transforming Growth Factor-beta (TGF- $\beta$ ), a canonical inducer of Tregs.

## **Quantitative Data Summary**

The following table summarizes the key quantitative data reported for AS2863619, providing a clear comparison of its potency against its primary targets and its efficacy in inducing Foxp3 expression.

| Parameter | Target/Effec<br>t  | Value    | Species | Cell<br>Type/Syste<br>m     | Reference |
|-----------|--------------------|----------|---------|-----------------------------|-----------|
| IC50      | CDK8               | 0.61 nM  | -       | Recombinant<br>Kinase Assay |           |
| IC50      | CDK19              | 4.28 nM  | -       | Recombinant<br>Kinase Assay |           |
| IC50      | GSK-3β             | 63.06 nM | -       | Recombinant<br>Kinase Assay |           |
| EC50      | Foxp3<br>Induction | 32.5 nM  | Mouse   | Tconv cells                 |           |

## **Signaling Pathway**

The inhibition of CDK8/19 by AS2863619 directly impacts the phosphorylation status and activity of the Signal Transducer and Activator of Transcription 5 (STAT5). In the absence of AS2863619, activated CDK8/19 phosphorylates a serine residue in the PSP motif of STAT5, which leads to its inactivation and hinders Foxp3 expression.

AS2863619 blocks this inhibitory serine phosphorylation, leading to enhanced tyrosine phosphorylation in the C-terminal domain of STAT5. This activated, tyrosine-phosphorylated STAT5 then translocates to the nucleus and binds to regulatory regions of the Foxp3 gene, primarily the conserved noncoding sequence (CNS) 0 and to a lesser extent the promoter and



CNS2 regions, thereby driving Foxp3 expression. This, in turn, promotes the differentiation of Tconv cells into functional Tregs.



Click to download full resolution via product page

Caption: AS2863619 inhibits CDK8/19, leading to STAT5 activation and Foxp3 expression.

# Experimental Protocols In Vitro Foxp3 Induction Assay

This protocol outlines the general steps for assessing the Foxp3-inducing activity of AS2863619 in mouse Tconv cells.



#### 1. Cell Isolation:

 Isolate naïve CD4+ T cells (CD4+CD62L+CD44-) from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

#### 2. Cell Culture and Stimulation:

- Culture the isolated Tconv cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2-mercaptoethanol, and antibiotics.
- Stimulate the cells with anti-CD3 and anti-CD28 monoclonal antibodies (e.g., plate-bound or bead-conjugated) to mimic TCR activation.
- Add recombinant human IL-2 to the culture medium.

#### 3. Compound Treatment:

- Prepare a stock solution of AS2863619 in a suitable solvent (e.g., DMSO).
- Add AS2863619 to the cell cultures at various concentrations to determine a dose-response curve. Include a vehicle control (DMSO alone).

#### 4. Incubation:

 Incubate the cells for a defined period, typically 3-4 days, at 37°C in a humidified incubator with 5% CO<sub>2</sub>.

#### 5. Flow Cytometry Analysis:

- Harvest the cells and stain for surface markers (e.g., CD4, CD25) and intracellular Foxp3
  using a Foxp3 staining buffer set and fluorescently labeled antibodies.
- Analyze the percentage of Foxp3+ cells within the CD4+ T cell population using a flow cytometer.





Click to download full resolution via product page

Caption: Workflow for in vitro assessment of AS2863619-mediated Foxp3 induction.

# **Kinase Inhibition Assay**

This protocol provides a general outline for determining the IC₅₀ of AS2863619 against CDK8 and CDK19.

#### 1. Reagents:



- Recombinant human CDK8/CycC and CDK19/CycC enzymes.
- A suitable kinase substrate (e.g., a peptide with a phosphorylation site).
- ATP (adenosine triphosphate).
- AS2863619 in a serial dilution.
- Kinase assay buffer.
- A detection reagent that measures kinase activity (e.g., based on ATP consumption or phosphospecific antibodies).
- 2. Assay Procedure:
- In a microplate, combine the recombinant kinase, the substrate, and the kinase assay buffer.
- Add AS2863619 at various concentrations to the wells. Include a no-inhibitor control and a no-enzyme control.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.
- Stop the reaction and add the detection reagent.
- 3. Data Analysis:
- Measure the signal (e.g., luminescence, fluorescence) which is proportional to the remaining kinase activity.
- Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a dose-response curve to calculate the IC50 value.

## **In Vivo Efficacy**

In vivo studies have demonstrated the therapeutic potential of AS2863619. Oral administration of AS2863619 has been shown to induce Foxp3 in antigen-specific T cells in mouse models.



This has translated to efficacy in models of immunological diseases, such as skin contact hypersensitivity and experimental autoimmune encephalomyelitis, where treatment with AS2863619 led to an increase in Treg cells and a reduction in inflammatory responses.

### Conclusion

AS2863619 represents a promising therapeutic agent with a well-defined mechanism of action. Its ability to potently and selectively inhibit CDK8 and CDK19, thereby promoting the conversion of conventional T cells into regulatory T cells through the STAT5-Foxp3 axis, offers a novel approach for the treatment of a range of autoimmune and inflammatory disorders. The detailed understanding of its molecular interactions and signaling pathways provides a solid foundation for its continued development and clinical translation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AS2863619 | CDK8/19 inhibitor, Foxp3 inducer | Probechem Biochemicals [probechem.com]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. For antigen-specific effector or Foxp3+ regulatory T cell fate, cyclin-dependent kinases hold the trump card PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AS2863619 Free Base: A Deep Dive into its Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10818494#as2863619-free-base-mechanism-of-action]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com